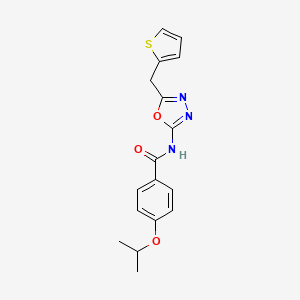
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide, also known as AM694, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Aberdeen, and since then, it has been the focus of numerous scientific studies.
科学的研究の応用
Structural Analysis and Interactions
Spin-Spin Couplings and Hydrogen Bond Insights : The study of 2‐Fluorobenzamide and its derivatives, such as N‐methyl compounds, provides insights into spin-spin couplings and the role of hydrogen bonds in influencing these interactions. This knowledge is crucial in understanding molecular structure and behavior, particularly in the context of molecular magnets and sensors. The findings from Rae et al. (1993) indicate the importance of hydrogen bonds in mediating spin information, a principle that could extend to related compounds like N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide (Rae, Weigold, Contreras, & Biekofsky, 1993).
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : The creation of 5-arylidene derivatives incorporating a fluorine atom demonstrates significant antimicrobial activity against a variety of bacterial and fungal strains. This research by Desai et al. (2013) on compounds with similar structural motifs to this compound highlights the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Molecular Synthesis and Characterization
Novel Synthesis Methods : The development of new synthesis methods for fluoroamide compounds, as discussed by Groendyke, AbuSalim, and Cook (2016), provides a framework for the efficient and selective introduction of fluorine into complex organic molecules. This research could inform synthetic strategies for this compound, enabling its use in various scientific applications (Groendyke, AbuSalim, & Cook, 2016).
特性
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-16-6-8-18(9-7-16)24(28)26-14-15-29-23-20-4-2-3-5-21(20)27-22(23)17-10-12-19(25)13-11-17/h2-13,27H,14-15H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMPXVFLYTSAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2380985.png)
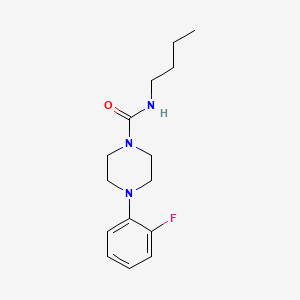
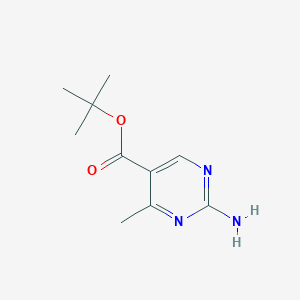
![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
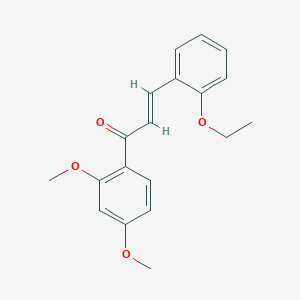
![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)
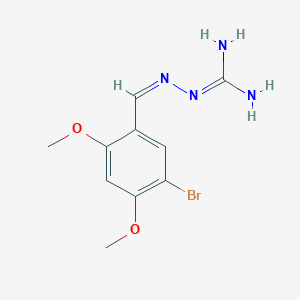

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

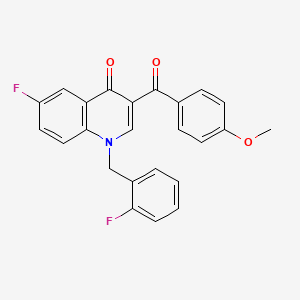
![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)
